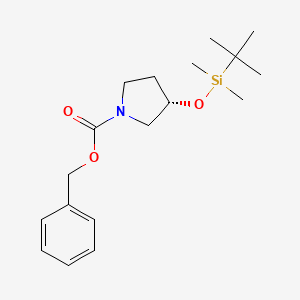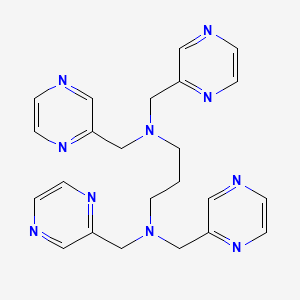
N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine is a chemical compound with the molecular formula C23H26N10. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of four pyrazin-2-ylmethyl groups attached to a propane-1,3-diamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with pyrazin-2-ylmethyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrogen halide byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC) to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazin-2-ylmethyl groups can participate in nucleophilic substitution reactions with suitable electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amine derivatives. Substitution reactions may result in the formation of new alkyl or acyl derivatives .
Scientific Research Applications
N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials and as a building block for the development of new chemical entities
Mechanism of Action
The mechanism of action of N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine involves its ability to bind to specific molecular targets, such as metal ions or proteins. The pyrazin-2-ylmethyl groups can coordinate with metal centers, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with protein active sites, influencing their function and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-tetrakis(pyridin-2-ylmethyl)propane-1,3-diamine: This compound has pyridin-2-ylmethyl groups instead of pyrazin-2-ylmethyl groups, which can result in different coordination properties and biological activities.
N,N,N’,N’-tetrakis(quinolin-2-ylmethyl)propane-1,3-diamine: The presence of quinolin-2-ylmethyl groups can enhance the compound’s ability to interact with aromatic systems and metal centers.
Uniqueness
N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine is unique due to its specific pyrazin-2-ylmethyl groups, which provide distinct electronic and steric properties. These characteristics can influence its binding affinity and selectivity towards various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N,N,N',N'-tetrakis(pyrazin-2-ylmethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N10/c1(10-32(16-20-12-24-2-6-28-20)17-21-13-25-3-7-29-21)11-33(18-22-14-26-4-8-30-22)19-23-15-27-5-9-31-23/h2-9,12-15H,1,10-11,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIXKYDMJXOJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CN(CCCN(CC2=NC=CN=C2)CC3=NC=CN=C3)CC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60786272 |
Source


|
| Record name | N~1~,N~1~,N~3~,N~3~-Tetrakis[(pyrazin-2-yl)methyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60786272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493045-87-7 |
Source


|
| Record name | N~1~,N~1~,N~3~,N~3~-Tetrakis[(pyrazin-2-yl)methyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60786272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B8027289.png)
![3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester](/img/structure/B8027303.png)
![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide](/img/structure/B8027309.png)
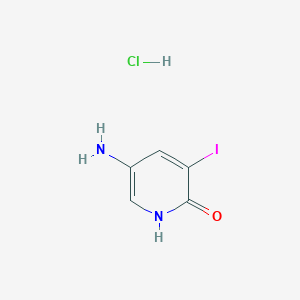
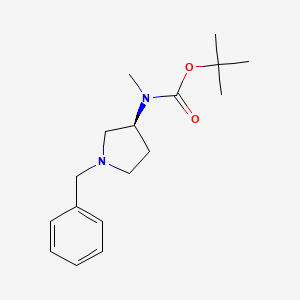
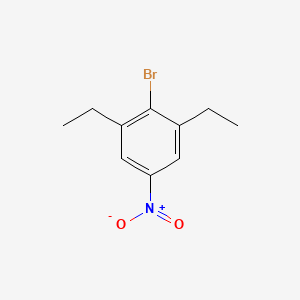

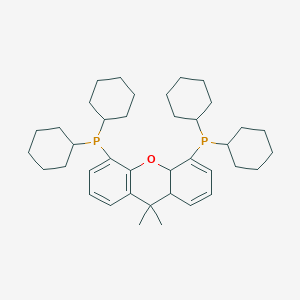
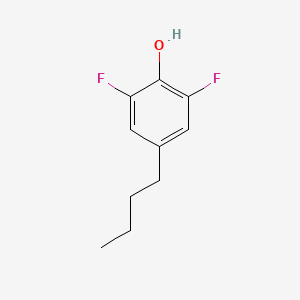
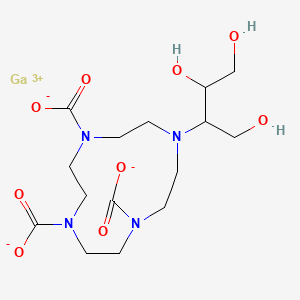
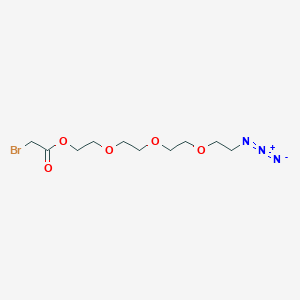
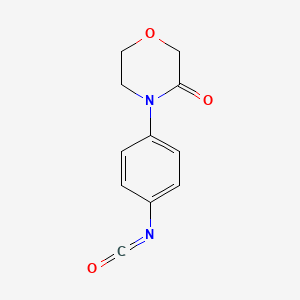
![3-Oxo-2,6,7,8-tetrahydro-3h-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester](/img/structure/B8027383.png)
